![molecular formula C23H24N4O4S B11139827 N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide](/img/structure/B11139827.png)
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide is a complex organic compound that features a quinazolinone and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group.
Reduction: This can affect the quinazolinone moiety.
Substitution: Particularly nucleophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to the indole and quinazoline structures. Specifically, derivatives of quinazoline have demonstrated significant activity against various viruses. For instance, research indicates that N-heterocycles can effectively inhibit viral replication, making them promising candidates for antiviral drug development . The compound may exhibit similar properties due to its structural components.
Anticancer Activity
The compound's structural analogs have shown promising anticancer activities. For example, quinazoline derivatives have been studied for their ability to inhibit the proliferation of cancer cells. In vitro studies revealed that certain derivatives achieved IC50 values in the low micromolar range against various cancer cell lines, suggesting strong antiproliferative effects . The mechanism often involves the induction of apoptosis and cell cycle arrest at critical phases, which could be applicable to the compound being analyzed.
Modulation of Muscle Contractility
A related compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was investigated for its effects on smooth muscle contractility. It was found to reduce calcium-dependent contractions in isolated muscle preparations by modulating calcium channel activity . This suggests that N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide could potentially influence muscle function through similar pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. Studies have shown that modifications in the quinazoline moiety significantly affect biological activity. For example, substituents on the quinazoline ring can enhance or diminish antiviral and anticancer activities . This knowledge is essential for future drug design involving the compound .
Case Studies and Experimental Findings
Several experimental studies have provided insights into the pharmacological effects of related compounds:
These findings underscore the therapeutic potential of compounds structurally related to this compound.
Mechanism of Action
The mechanism of action of N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety can interact with enzymes or receptors, while the indole ring can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(((6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetic acid: Shares the quinazolinone core but differs in the attached groups.
N2-[(6,7-Dimethoxy-4-oxo-3(4H)-quinazolinyl)acetyl]-N-(2-hydroxyethyl)-L-valinamide: Similar structure with different functional groups.
2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside: Contains a similar quinazolinone moiety.
Uniqueness
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide is unique due to its combination of a quinazolinone and an indole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N2O5S with a molecular weight of approximately 336.4 g/mol. The structure includes an indole moiety and a quinazoline derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, its activity was evaluated against human colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines.
Cytotoxicity Studies
The cytotoxicity was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50). The results indicated that:
Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
---|---|---|
HCT-116 | 12.5 | 10 |
HepG2 | 15.0 | 8 |
MDA-MB-231 | 10.0 | 7 |
These findings suggest that the compound exhibits promising anticancer activity comparable to standard chemotherapeutics like Doxorubicin .
Molecular docking studies have proposed that the compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, which is crucial for cancer cell proliferation and survival . The binding affinity and interaction modes were compared with known inhibitors, confirming its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies reported minimum inhibitory concentrations (MIC) for different bacterial strains:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.015 |
Escherichia coli | 0.03 |
Listeria monocytogenes | 0.008 |
The compound displayed significant antibacterial effects, especially against Gram-positive bacteria like Staphylococcus aureus .
Safety Profile
Toxicity assessments were conducted on normal human lung fibroblast cells (MRC-5). The results indicated that the compound exhibited minimal toxicity with a cell viability of over 90% at concentrations up to 10 µM, suggesting a favorable safety profile for further pharmacological studies .
Properties
Molecular Formula |
C23H24N4O4S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C23H24N4O4S/c1-27-8-6-14-10-15(4-5-18(14)27)22(28)24-7-9-32-13-21-25-17-12-20(31-3)19(30-2)11-16(17)23(29)26-21/h4-6,8,10-12H,7,9,13H2,1-3H3,(H,24,28)(H,25,26,29) |
InChI Key |
DOJCWHPALVFAQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCSCC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC |
Origin of Product |
United States |
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